molecular formula C12H11N3O2 B11874982 N-Benzyl-5-nitropyridin-3-amine

N-Benzyl-5-nitropyridin-3-amine

Cat. No.: B11874982
M. Wt: 229.23 g/mol
InChI Key: JUKOMDWSBSBVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-5-nitropyridin-3-amine: is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a nitro group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-nitropyridin-3-amine typically involves the nitration of a benzyl-substituted pyridine derivative. One common method involves the reaction of N-benzylpyridin-3-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-5-nitropyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or hydrazine hydrate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: N-Benzyl-5-aminopyridin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Benzyl-5-nitropyridin-3-amine depends on its specific application. In the context of medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-5-nitropyridin-3-amine is unique due to the specific positioning of the nitro group at the 5-position of the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it distinct from other nitropyridine derivatives .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-benzyl-5-nitropyridin-3-amine

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-6-11(8-13-9-12)14-7-10-4-2-1-3-5-10/h1-6,8-9,14H,7H2

InChI Key

JUKOMDWSBSBVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.